5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile
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Overview
Description
5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar in structure but with hydroxyl groups instead of amino and nitrile groups.
5-Amino-2-methyl-4,6-dioxo-1,6-dihydropyrimidine: Contains additional oxo groups compared to the target compound.
Uniqueness
5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group, in particular, makes it a versatile intermediate for further chemical modifications .
Biological Activity
5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrimidine ring with an amino group and a carbonitrile substituent, which are critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | 0.09 ± 0.0085 |
Compound B | A549 (Lung) | 0.03 ± 0.0056 |
Compound C | Colo-205 (Colon) | 0.01 ± 0.074 |
These results demonstrate the potential of such compounds in inhibiting tumor growth and suggest that further exploration into their mechanisms could yield valuable therapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrimidine derivatives has also been documented. For example, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes:
Compound | COX Inhibition IC50 (µM) | Standard Drug IC50 (Celecoxib) |
---|---|---|
Compound D | 0.04 ± 0.09 | 0.04 ± 0.01 |
Compound E | 0.04 ± 0.02 |
These findings suggest that the compound may possess significant anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .
Antiviral Activity
In addition to anticancer and anti-inflammatory effects, some pyrimidine derivatives have shown antiviral properties. Research indicates that compounds in this class can inhibit the replication of viruses such as human herpes virus type-1 (HHV-1). The mechanisms typically involve modulation of cell signaling pathways that lead to apoptosis in infected cells .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized various substituted pyrimidines and evaluated their biological activities against different cell lines, revealing that modifications to the pyrimidine structure significantly influenced their anticancer efficacy .
- Mechanistic Studies : Investigations into the mechanisms of action have shown that these compounds can induce apoptosis through caspase activation pathways, which are crucial for their anticancer effects .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-amino-2-methyl-6-oxo-1H-pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H6N4O/c1-3-9-4(2-7)5(8)6(11)10-3/h8H2,1H3,(H,9,10,11) |
InChI Key |
JCPUGGRPNXIHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)N)C#N |
Origin of Product |
United States |
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